REACTION_CXSMILES
|
[C:1]([NH:5][C:6](=[NH:8])[CH3:7])([CH3:4])([CH3:3])[CH3:2].Br[C:10](=[CH:14]OC)[C:11](=[O:13])[CH3:12].C(N(CC)CC)C>S(=O)(=O)(O)O>[C:11]([C:10]1[N:5]([C:1]([CH3:4])([CH3:3])[CH3:2])[C:6]([CH3:7])=[N:8][CH:14]=1)(=[O:13])[CH3:12]
|
Name
|
|
Quantity
|
18.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)NC(C)=N
|
Name
|
|
Quantity
|
19.3 g
|
Type
|
reactant
|
Smiles
|
BrC(C(C)=O)=COC
|
Name
|
|
Quantity
|
16.4 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
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Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
under stirring for 8 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 300 mL-volume glass vessel equipped with a stirrer
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
The concentrate was washed with methyl isobutyl ketone
|
Type
|
ADDITION
|
Details
|
by adding an aqueous 48% sodium hydroxide
|
Type
|
CUSTOM
|
Details
|
higher than 40° C
|
Type
|
EXTRACTION
|
Details
|
The aqueous basic portion was subjected to extraction with methyl isobutyl ketone
|
Type
|
CONCENTRATION
|
Details
|
the extracted portion was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The concentrate was purified by silica gel column chromatography (eluant: ethyl acetate)
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=CN=C(N1C(C)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.86 g | |
YIELD: PERCENTYIELD | 25% | |
YIELD: CALCULATEDPERCENTYIELD | 25% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |